4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide
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Overview
Description
The compound 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide is an organic compound with potential applications in various fields. Its unique structure, which includes a nitrobenzamide moiety and a triazole ring, gives it distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide involves multiple steps. The key intermediates are often prepared via nitration, amidation, and cyclization reactions.
Industrial Production Methods: In an industrial setting, this compound is typically synthesized using a high-yield, cost-effective approach. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes substitution, reduction, and oxidation reactions. Its nitro groups make it particularly reactive to reduction, while the triazole ring can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include reducing agents like tin(II) chloride or palladium on carbon for reduction reactions. For substitution reactions, bases like sodium hydride or potassium carbonate are commonly used.
Major Products Formed: Reduction reactions often yield amine derivatives, while substitution reactions can result in a variety of functionalized triazole and benzamide compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block.
Biology and Medicine: In biological research, derivatives of this compound have been studied for their antimicrobial and anticancer properties. The nitro and triazole groups play crucial roles in its biological activity.
Industry: Industrially, this compound is used in the development of new materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The biological effects of 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide are mediated through its interaction with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds: Compounds with similar structures include other nitrobenzamides and triazole derivatives. For example:
4-nitro-N-((5-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
4-methyl-N-((4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide
Uniqueness: What sets 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide apart is its specific combination of functional groups, which imparts unique reactivity and biological activity compared to its analogs. The presence of both nitro and methylthio groups enhances its chemical versatility and potential for application in diverse fields.
This should give you a thorough understanding of the compound and its multifaceted applications. Fascinating stuff, right?
Properties
IUPAC Name |
4-methyl-N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5S/c1-11-3-4-12(9-15(11)24(28)29)17(25)19-10-16-20-21-18(30-2)22(16)13-5-7-14(8-6-13)23(26)27/h3-9H,10H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXCJGXEAACYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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